![molecular formula C20H19N5O2 B2383744 (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-21-0](/img/structure/B2383744.png)
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one” is a complex organic molecule with the molecular formula C20H19N5O2 . It is a yellow solid .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring, a pyridazin ring, and a piperazine ring . The exact 3D conformation would depend on the specific conditions and environment.Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I have .Scientific Research Applications
Pharma Market Reflections
The compound is mentioned in the context of derivatives like Azetidine, pyrrolidine, and piperidine being used as alpha-subtype selective 5-HT-1D receptor agonists for treating migraines. These compounds are characterized by their fewer side effects (Habernickel, 2001).
Heterocyclic Compounds in Histamine Receptor Antagonism
A study discusses the synthesis of molecules consisting of a heterocyclic core flanked by basic functionalities for in vitro affinity at the human histamine H(3) receptor. The series included diverse hetero-aromatic linkers like pyridine and furan, indicating the relevance of such structures in receptor antagonism (Swanson et al., 2009).
Synthesis for Anticancer Activity
The compound is referenced in the synthesis of piperazine-2,6-dione derivatives, with some showing significant anticancer activity. This highlights the compound's relevance in synthesizing derivatives with potential therapeutic applications (Kumar et al., 2013).
Antipsychotic Potential
A series of novel butyrophenones, including derivatives of the compound, were evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
Adenosine Receptor Antagonism
The compound is involved in the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists. These findings are crucial for developing therapeutics targeting adenosine receptors (Peng et al., 2005).
Antidepressant and Antianxiety Activities
A novel series of compounds related to the given chemical structure were synthesized and evaluated for their antidepressant and antianxiety activities. The results showed significant activity in these domains, highlighting the compound's potential in developing mental health therapeutics (Kumar et al., 2017).
Anti-Tubercular Agents
Research indicates the compound's role in synthesizing derivatives as potent anti-tubercular agents, with several compounds showing significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Anti-Inflammatory and Antihistaminic Activities
Compounds involving the given chemical structure were synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration. Some compounds showed potent antihistaminic activity with the added benefit of anti-inflammatory effects, suggesting their potential use in treating allergic conditions (Gyoten et al., 2003).
Mechanism of Action
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHTFSIHZRTCT-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.